molecular formula C29H30ClNOP2Ru B1453606 carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine CAS No. 1295649-40-9

carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine

Cat. No.: B1453606
CAS No.: 1295649-40-9
M. Wt: 607.0 g/mol
InChI Key: YCZWZQUMPDDGQF-UHFFFAOYSA-M
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Description

Carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine is a useful research compound. Its molecular formula is C29H30ClNOP2Ru and its molecular weight is 607.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlororuthenium Complexes

  • Ruthenium-aminophosphane chemistry : The study by Brown et al. (2013) explored the synthesis and structure of a Ruthenium(II) complex involving aminophosphane ligands. This complex demonstrated unique chiral stereochemistry, which could have implications for catalysis and material science applications (Brown et al., 2013).

Applications of Carbon Monoxide

  • Carbonylation reactions in organic chemistry : Wu et al. (2014) discussed the widespread use of carbon monoxide in carbonylation reactions. These reactions are significant in synthesizing carbonyl compounds and are extensively applied in both academic and industrial settings (Wu et al., 2014).
  • Electrochemical reduction of CO : Schouten et al. (2012) investigated the electrochemical reduction of carbon monoxide on copper electrodes, revealing different pathways for the formation of ethylene and methane. This research highlights the potential for CO in electrochemical applications, especially in the production of hydrocarbons (Schouten et al., 2012).
  • CO in palladium-catalyzed reactions : Söderberg et al. (2002) described a palladium-catalyzed process using carbon monoxide to synthesize dihydroquinoxalines and dihydroquinoxalinones. This showcases CO's role in facilitating complex organic reactions (Söderberg et al., 2002).

Ligand Interactions and Complexes

  • Synthesis of ligands and complexes : The synthesis of new potentially hemilabile ligands, such as 1-[2-(diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole, and their interactions with Rhodium complexes was studied by Esquius et al. (2002). These ligands and their metal complexes can have applications in catalysis and materials science (Esquius et al., 2002).
  • Ruthenium complexes in catalysis : Costella et al. (1993) researched ruthenium complexes with the ligand 1-(diphenylphosphino)-2-(2-pyridyl)ethane, focusing on their catalytic properties and potential applications in organic synthesis and industrial chemistry (Costella et al., 1993).

Properties

CAS No.

1295649-40-9

Molecular Formula

C29H30ClNOP2Ru

Molecular Weight

607.0 g/mol

IUPAC Name

carbon monoxide;chloro(hydrido)ruthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine

InChI

InChI=1S/C28H29NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;1H;;/q;;;+1;/p-1

InChI Key

YCZWZQUMPDDGQF-UHFFFAOYSA-M

SMILES

[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru]

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[RuH]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
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carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
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carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
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carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
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carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
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carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
Customer
Q & A

Q1: What are the catalytic properties of Ru-MACHO (regR) in the context of glycerol dehydrogenation?

A1: Ru-MACHO (regR) exhibits promising catalytic activity in the dehydrogenation of glycerol, facilitating its conversion into lactic acid and formic acid. The research demonstrates that a small amount of the catalyst (3 mg) can achieve yields of 40% for formic acid and 45% for lactic acid under specific reaction conditions (200°C and 48 hours) []. This highlights the catalyst's efficiency in promoting the parallel reactions necessary for this process.

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